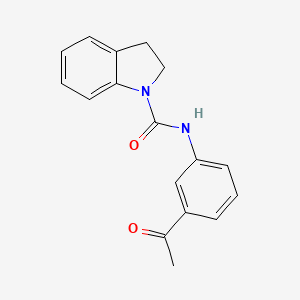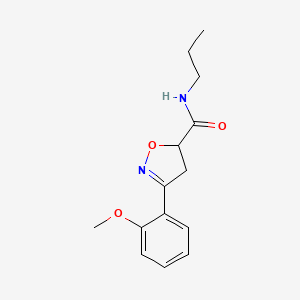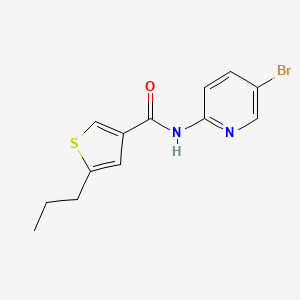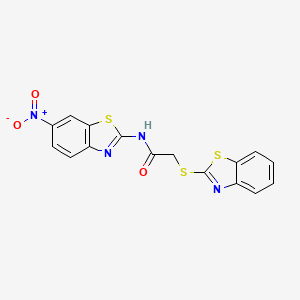
N-(3-acetylphenyl)-1-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-indolinecarboxamide, also known as GW 501516, is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential applications in various fields of scientific research, including metabolism, cardiovascular diseases, and cancer.
Wirkmechanismus
N-(3-acetylphenyl)-1-indolinecarboxamide acts as a selective PPARδ agonist, which binds to and activates the PPARδ receptor. This activation leads to the upregulation of genes involved in lipid and glucose metabolism, as well as mitochondrial biogenesis and function. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to improve lipid and glucose metabolism, as well as mitochondrial function, in various animal models. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in cardiovascular diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-acetylphenyl)-1-indolinecarboxamide in lab experiments is its selectivity for PPARδ, which allows for specific targeting of this receptor. However, one of the limitations is its potential toxicity, as well as the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-acetylphenyl)-1-indolinecarboxamide. These include further studies on its potential therapeutic applications in cardiovascular diseases and cancer, as well as its effects on mitochondrial function and metabolism. Additionally, there is a need for long-term safety studies to determine its potential toxicity and adverse effects.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-1-indolinecarboxamide involves the condensation of indoline-2-carboxylic acid with 3-acetylaniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with a dehydrating agent like POCl3 to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-1-indolinecarboxamide has been widely used as a research tool in various fields of scientific research. It has been shown to activate PPARδ, which plays a crucial role in regulating lipid and glucose metabolism, as well as mitochondrial function. It has also been studied for its potential applications in cardiovascular diseases, such as atherosclerosis and heart failure.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)14-6-4-7-15(11-14)18-17(21)19-10-9-13-5-2-3-8-16(13)19/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJUQLNCVJLKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4876468.png)
![1-[4,6-dimethyl-2-(4-morpholinyl)-5-pyrimidinyl]ethanone](/img/structure/B4876470.png)
![N-{2-[2-(anilinocarbonothioyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4876476.png)
![3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide](/img/structure/B4876488.png)

![3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4876502.png)
![4-(allyloxy)-3-chloro-5-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B4876503.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4876508.png)

![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4876525.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B4876536.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4876542.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876561.png)
